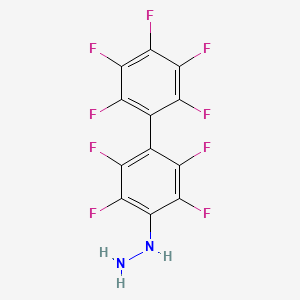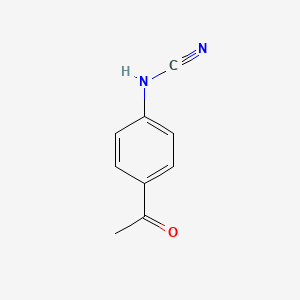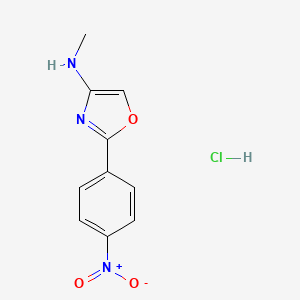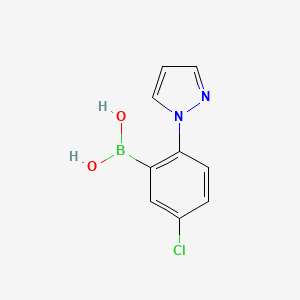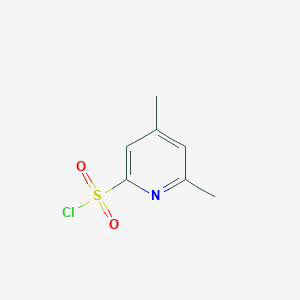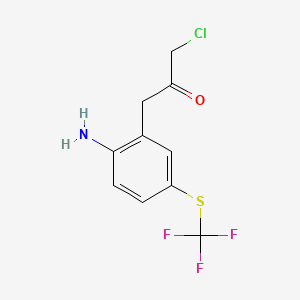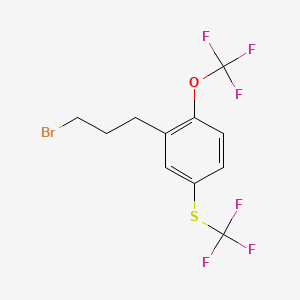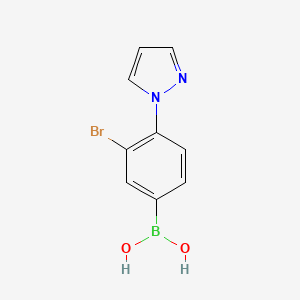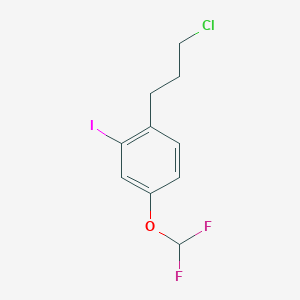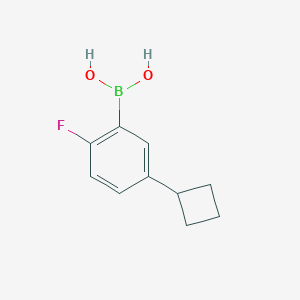
1,5-Bis(4-acetoxyphenyl)-1,4-pentadien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes two acetoxyphenyl groups attached to a penta-1,4-dien-3-one backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetoxybenzaldehyde and acetylacetone.
Condensation Reaction: The key step involves a condensation reaction between 4-acetoxybenzaldehyde and acetylacetone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation reaction under controlled conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of efficiency and scalability, allowing for the continuous production of the compound.
化学反应分析
Types of Reactions: (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives.
Substitution Products: Compounds with substituted functional groups.
科学研究应用
(E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation and apoptosis.
相似化合物的比较
(E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
(E,E)-1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Differing by the presence of hydroxy groups instead of acetoxy groups.
(E,E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Differing by the presence of methoxy groups instead of acetoxy groups.
Uniqueness: The presence of acetoxy groups in (E,E)-1,5-Bis(4-acetoxyphenyl)penta-1,4-dien-3-one imparts unique chemical and biological properties, making it distinct from its analogs.
属性
分子式 |
C21H18O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate |
InChI |
InChI=1S/C21H18O5/c1-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23/h3-14H,1-2H3 |
InChI 键 |
JWPNGCSWZMKZRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
